4-Methylthio-4-methyl-2-pentanone

Catalog No.
S1898456
CAS No.
23550-40-5
M.F
C7H14OS
M. Wt
146.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylthio-4-methyl-2-pentanone

CAS Number

23550-40-5

Product Name

4-Methylthio-4-methyl-2-pentanone

IUPAC Name

4-methyl-4-methylsulfanylpentan-2-one

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

InChI

InChI=1S/C7H14OS/c1-6(8)5-7(2,3)9-4/h5H2,1-4H3

InChI Key

DHANVOSHQILVNQ-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)SC

Canonical SMILES

CC(=O)CC(C)(C)SC

4-Methylthio-4-methyl-2-pentanone, also known as 4-methyl-4-(methylthio)pentan-2-one, is a sulfur-containing organic compound characterized by its unique chemical structure. The molecular formula of this compound is C7H14OS\text{C}_7\text{H}_{14}\text{OS}, and it has a molecular weight of approximately 146.25 g/mol. This compound is notable for its distinctive odor, often described as resembling cat urine, which has led to its colloquial name "cat ketone" due to its presence in various natural sources including cat urine, blackcurrants, and certain wines .

Occurrence and Detection

2-Pentanone, 4-methyl-4-(methylthio)-, also known as 4-methyl-4-methylthio-2-pentanone, is a sulfur-containing organic compound. It has been identified as a volatile constituent in some fruits and vegetables, including blackcurrants, grapefruit, and guava []. Researchers use headspace techniques coupled with gas chromatography-mass spectrometry (GC-MS) to detect and identify it in these foods [, ].

Flavor Properties

The presence of 2-Pentanone, 4-methyl-4-(methylthio)- can contribute to the overall flavor profile of certain foods. However, limited information is available regarding its specific sensory properties. Scientific literature suggests it may play a role in the aroma of blackcurrants [].

The chemical behavior of 4-methylthio-4-methyl-2-pentanone primarily involves its reactivity as a thiol and ketone. It can participate in several types of reactions:

  • Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic addition reactions with various nucleophiles.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions.
  • Reduction: Conversely, the compound can be reduced to form alcohols or other derivatives.

These reactions make it a versatile compound in synthetic organic chemistry.

The synthesis of 4-methylthio-4-methyl-2-pentanone can be achieved through several methods:

  • Alkylation Reactions: One common approach involves the alkylation of thiols with appropriate alkyl halides.
  • Condensation Reactions: The compound can also be synthesized via condensation reactions between ketones and thiols under acidic or basic conditions.
  • Natural Extraction: Given its presence in various plants and animal products, extraction methods from natural sources are also employed for obtaining this compound.

These methods highlight the compound's accessibility both through synthetic routes and natural sources.

4-Methylthio-4-methyl-2-pentanone finds applications primarily in the flavor and fragrance industries due to its potent odor characteristics. Specific applications include:

  • Flavoring Agent: Used in food products such as baked goods, dairy products, and beverages at low concentrations (typically around 1–2 ppm) to enhance flavor profiles .
  • Fragrance Component: Incorporated into perfumes and scented products for its unique scent properties.
  • Research Chemical: Utilized in studies related to olfactory perception and chemical behavior of sulfur-containing compounds.

Interaction studies involving 4-methylthio-4-methyl-2-pentanone focus on its olfactory properties and potential interactions with biological systems. Research indicates that this compound may interact with olfactory receptors, influencing sensory responses. Additionally, studies on its reactivity with proteins suggest limited interactions under normal physiological conditions .

Several compounds share structural similarities with 4-methylthio-4-methyl-2-pentanone, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
3-Mercapto-3-methylbutanolC5H12OS\text{C}_5\text{H}_{12}\text{OS}Known for its strong odor; found in animal secretions
4-Methoxy-4-methyl-2-pentanoneC7H14O2\text{C}_7\text{H}_{14}\text{O}_2Used as a solvent; different functional group
3-Mercaptohexan-1-olC6H14OS\text{C}_6\text{H}_{14}\text{OS}Longer chain; different odor profile

Uniqueness

What sets 4-methylthio-4-methyl-2-pentanone apart is its dual functionality as both a ketone and a thiol, contributing to its distinctive olfactory properties. Its presence in various natural sources further enhances its relevance in flavor and fragrance applications compared to other similar compounds that may lack such versatility or distinctiveness.

XLogP3

1.1

Density

0.964

UNII

G69HK72Q3Y

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 120 of 121 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

23550-40-5

Wikipedia

4-methyl-4-(methylthio)-2-pentanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Pentanone, 4-methyl-4-(methylthio)-: ACTIVE

Dates

Modify: 2023-08-16

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